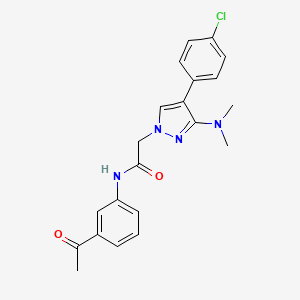

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-14(27)16-5-4-6-18(11-16)23-20(28)13-26-12-19(21(24-26)25(2)3)15-7-9-17(22)10-8-15/h4-12H,13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJRLTHVLYKIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286720-11-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of 396.9 g/mol. The structure features a pyrazole ring, which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and autophagy induction. A notable study demonstrated that similar compounds displayed high potency against resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML), leading to a reduction in tumor growth in vivo models .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.

- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

- Autophagy Modulation : Enhancing autophagic processes that lead to cell death in cancer cells.

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives reported that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The lead compound demonstrated IC values in the low micromolar range, indicating potent activity .

Study 2: Pharmacokinetics

Research has also highlighted the pharmacokinetic properties of similar compounds, noting favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for developing effective therapeutic agents .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

- A study demonstrated that derivatives of pyrazole compounds exhibit significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, suggesting that structural modifications could enhance anticancer properties .

- Another investigation into similar compounds indicated that modifications at specific positions on the phenyl ring can lead to increased potency against cancer cells, emphasizing the importance of structure-activity relationships in drug design .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Research Insights

- Research indicates that compounds with similar structures have shown promise in reducing inflammation by modulating the activity of inflammatory mediators . This positions this compound as a candidate for further studies in inflammatory disease models.

Lead Compound for Drug Development

Due to its unique structure and biological activities, this compound can serve as a lead for developing new pharmaceuticals.

Potential Applications

- The design of analogs based on this compound could lead to novel drugs targeting specific pathways involved in cancer and inflammation.

- The combination of a pyrazole ring with various substituents allows for extensive medicinal chemistry exploration, potentially leading to compounds with improved efficacy and reduced side effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related acetamide-pyrazole derivatives:

Key Observations:

- Electron Effects: The dimethylamino group in the target compound donates electrons, contrasting with cyano () or nitro () groups, which withdraw electrons. This difference impacts reactivity and binding affinity .

- Solubility: The dimethylamino substituent likely improves aqueous solubility compared to hydrophobic naphthalene () or nitrophenyl () groups.

- Biological Interactions : The acetylphenyl group in the target compound may engage in hydrogen bonding, similar to the 4-nitrophenyl group (), but with reduced steric hindrance.

Physicochemical and Spectroscopic Properties

- Melting Points: While direct data for the target compound is unavailable, derivatives like (methyl-substituted pyrazole) exhibit melting points influenced by substituent bulk. The dimethylamino group may lower melting points due to reduced crystallinity.

- Spectroscopy :

Pharmacological Potential

- and : Fluorinated analogs (e.g., 3,4-dichlorophenyl) exhibit enhanced metabolic stability, a trait the target compound may lack due to its chloro substituent .

- : Thiazole-containing acetamides demonstrate antimicrobial activity, suggesting the target’s pyrazole core could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.